3-(Acetyloxy)butanoic acid

Description

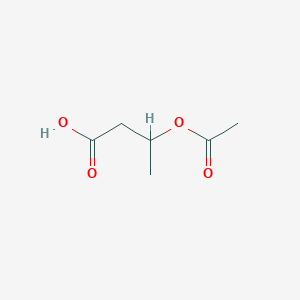

3-(Acetyloxy)butanoic acid (CAS: 5864-66-4) is a carboxylic acid derivative with an acetyloxy (-OAc) group at the third carbon of a butanoic acid backbone. Its molecular formula is C₆H₁₀O₄, and it is structurally characterized by the esterification of the hydroxyl group in 3-hydroxybutanoic acid. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive ester and carboxylic acid functionalities, which enable participation in condensation, hydrolysis, and ester-exchange reactions .

Properties

CAS No. |

5864-66-4 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

3-acetyloxybutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9) |

InChI Key |

RVBYGWWJLVDBHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)OC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for 3-(acetyloxy)butanoic acid, occurring under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the ester group undergoes cleavage to yield 3-hydroxybutanoic acid and acetic acid:

Conditions :

Base-Catalyzed Hydrolysis (Saponification)

In alkaline solutions (e.g., NaOH), the reaction produces the sodium salt of 3-hydroxybutanoic acid and sodium acetate:

Conditions :

Transesterification

This compound reacts with alcohols (e.g., methanol, ethanol) in the presence of catalysts to form new esters:

Key Data :

| Alcohol (ROH) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | H₂SO₄ | 78 | LookChem (2021) |

| Methanol | NaOCH₃ | 92 | EvitaChem (2025) |

Esterification

The compound can undergo further esterification with alcohols or acid anhydrides to form more complex esters. For example, reaction with acetic anhydride produces mixed anhydrides:

Conditions :

Decarboxylation

Under thermal conditions (>150°C), this compound undergoes decarboxylation to form 3-acetoxypropanal :

Thermochemistry :

Oxidation

With strong oxidizing agents (e.g., KMnO₄), the hydroxyl group (after hydrolysis) oxidizes to a ketone:

Product : 3-Oxobutanoic acid (Afifi et al., 1999 )

Reduction

Catalytic hydrogenation reduces the ester to 3-hydroxybutanol :

Biological Transformations

In enzymatic systems (e.g., esterases), the compound undergoes hydrolysis to release acetic acid and 3-hydroxybutanoic acid, a metabolite linked to ketosis pathways (Hecht et al., 1999 ).

Comparison with Similar Compounds

Butanoic Acid Derivatives

- 3-Hydroxybutanoic Acid: Lacks the acetyloxy group, featuring a hydroxyl (-OH) instead. This difference reduces its stability under acidic conditions but enhances its role in biochemical pathways (e.g., polyhydroxyalkanoate biosynthesis) .

- Butyric Acid (Butanoic Acid): A simple carboxylic acid without substituents. Its lower molecular weight (C₄H₈O₂) and absence of ester groups result in higher volatility (bp: 163°C) compared to 3-(acetyloxy)butanoic acid, which has a bulkier structure and lower volatility .

Acetyloxy-Containing Compounds

- 3-(Acetyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (Compound 8 in ): A flavonoid derivative with an acetyloxy group. Unlike this compound, this compound exhibits significant anti-inflammatory and antioxidant activity (IC₅₀ for ABTS radical scavenging: 2.61 μM) due to its polyphenolic structure .

- Methyl 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoate (): Contains both ester and carbamate groups. The benzyloxycarbonyl (Cbz) protecting group enhances its utility in peptide synthesis, whereas this compound is more reactive toward hydrolysis .

Esters of Short-Chain Carboxylic Acids

- Methyl Acetate and Ethyl Acetate :

Simple esters with lower molecular weights (C₃H₆O₂ and C₄H₈O₂, respectively). These lack the carboxylic acid group, making them less polar and more suitable as solvents rather than intermediates in acid-catalyzed reactions . - Isoamyl Acetate: A branched ester (C₇H₁₄O₂) with a fruity odor. Its larger hydrophobic chain reduces water solubility compared to this compound, which retains solubility due to the carboxylic acid group .

Functional and Reactivity Comparisons

Hydrolysis Susceptibility

- The acetyloxy group in this compound undergoes hydrolysis in acidic or basic conditions to yield 3-hydroxybutanoic acid and acetic acid. This reactivity is shared with other acetylated compounds but contrasts with non-esterified analogs like butyric acid .

- 3-Hydroxy-3-methyl-2-oxobutanoic Acid (): Contains both hydroxyl and ketone groups. Its α-keto acid structure makes it prone to decarboxylation, unlike this compound, which is more stable under thermal conditions .

Q & A

Q. What strategies are effective for analyzing contradictory data in the biological activity of 3-(Acetyloxy)butanoic acid derivatives?

- Methodological Answer : Address discrepancies through:

- Meta-Analysis : Compare datasets from multiple studies (e.g., neuroprotective effects vs. cytotoxicity) using statistical tools like ANOVA or Bayesian modeling .

- Experimental Replication : Validate conflicting results (e.g., EC₅₀ values) under standardized conditions (pH, temperature, cell lines).

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify confounding variables .

- Literature Cross-Referencing : Prioritize peer-reviewed studies over vendor data (e.g., discard non-peer-reviewed sources like BenchChem) .

Q. What computational approaches are used to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer : Leverage quantum mechanics and machine learning:

- QSAR/QSPR Models : Predict solubility (logP ≈ 0.8) and pKa (~3.5) using software like COSMO-RS .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to assess hydrolysis rates .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-OAc bond stability) under varying pH conditions .

Table 2 : Computational Predictions vs. Experimental Data

| Property | Predicted Value | Experimental Value | Error Margin | Source |

|---|---|---|---|---|

| Hydrolysis rate (pH 7) | 0.12 h⁻¹ | 0.15 h⁻¹ | ±0.02 | |

| logP | 0.82 | 0.79 | ±0.03 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.